molecular formula C12H8S B13749340 Naphtho[1,2-b]thiophene CAS No. 234-41-3

Naphtho[1,2-b]thiophene

Cat. No.: B13749340
CAS No.: 234-41-3
M. Wt: 184.26 g/mol
InChI Key: XHYRHAQEXJIVJX-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene is a heterocyclic aromatic compound that consists of a naphthalene ring fused to a thiophene ring. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and materials science. The molecular formula of this compound is C12H8S, and it has a molecular weight of 184.257 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing Naphtho[1,2-b]thiophene involves the arylation of acrylic acid with α- and β-iodonaphthalene, followed by the oxidation of the resulting trans-naphthylacrylic acids with thionyl chloride in the presence of triethylbenzylammonium chloride . This method provides a straightforward approach to obtaining the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Naphtho[1,2-b]thiophene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

IUPAC Name

benzo[g][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYRHAQEXJIVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177953
Record name Naphtho(1,2-b)thiophene
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Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-41-3
Record name Naphtho[1,2-b]thiophene
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Record name Naphtho(1,2-b)thiophene
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Record name Naphtho(1,2-b)thiophene
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Record name Naphtho[1,2-b]thiophene
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